(Glucagon-like peptide 1)-Apelin-13 is a hybrid peptide compound that combines the properties of glucagon-like peptide 1 (GLP-1) and Apelin-13. This compound is notable for its role as a selective agonist for the apelin receptor (APJ), which has implications in various physiological processes including glucose metabolism, cardiovascular function, and neuroprotection. The compound is derived from both human and bovine sources, making it relevant for both human health research and veterinary applications.
This compound falls under the category of bioactive peptides, specifically those that function through receptor-mediated mechanisms. It is classified as an endogenous agonist for the apelin receptor, which plays a crucial role in metabolic regulation and cardiovascular health.
The synthesis of (Glucagon-like peptide 1)-Apelin-13 involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides with high purity and yield. The process typically includes:
The sequence of (Glucagon-like peptide 1)-Apelin-13 is characterized by specific amino acids that contribute to its biological activity. The sequence includes modifications that enhance its stability and receptor affinity, critical for its function as an agonist .
The molecular formula for (Glucagon-like peptide 1)-Apelin-13 is , indicating a complex structure with multiple functional groups that facilitate its interaction with biological receptors. The structural configuration allows it to mimic the action of both GLP-1 and Apelin-13.
The molecular weight of (Glucagon-like peptide 1)-Apelin-13 is approximately 1450. The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its binding interactions with the apelin receptor.
(Glucagon-like peptide 1)-Apelin-13 participates in various biochemical reactions, primarily involving receptor activation and signaling pathways. Key reactions include:
These reactions are crucial for mediating physiological effects such as vasodilation, improved insulin sensitivity, and modulation of appetite.
The mechanism of action for (Glucagon-like peptide 1)-Apelin-13 involves its binding to the APJ receptor, leading to:
Studies indicate that (Glucagon-like peptide 1)-Apelin-13 not only stimulates insulin secretion but also plays a role in reducing pain symptoms and enhancing locomotor activity in experimental models .
(Glucagon-like peptide 1)-Apelin-13 is typically presented as a lyophilized powder that is stable under recommended storage conditions (-20°C). It exhibits solubility in aqueous solutions at physiological pH levels.
Key chemical properties include:
Relevant analyses include mass spectrometry and high-performance liquid chromatography (HPLC) to confirm purity and identity.
(Glucagon-like peptide 1)-Apelin-13 has several applications in scientific research:
The compound's dual action on GLP-1 and apelin receptors makes it a valuable tool for understanding complex metabolic pathways and developing new therapeutic strategies for related disorders .
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0